molecular formula C5H5NO2S B14717358 Methyl 3-(thiocyanato)prop-2-enoate CAS No. 23011-90-7

Methyl 3-(thiocyanato)prop-2-enoate

Cat. No.: B14717358
CAS No.: 23011-90-7
M. Wt: 143.17 g/mol
InChI Key: XXMBUYBSZUCZHK-UHFFFAOYSA-N
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Description

Methyl 3-(thiocyanato)prop-2-enoate is an organic compound characterized by the presence of a thiocyanato group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(thiocyanato)prop-2-enoate can be synthesized through several methods. One common approach involves the thiocyanation of methyl acrylate. This reaction typically requires the use of thiocyanogen (SCN)_2 or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the stability of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(thiocyanato)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, bases, and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral or slightly acidic pH .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield thiocyanate derivatives, while addition reactions can produce saturated or unsaturated compounds with new functional groups .

Scientific Research Applications

Methyl 3-(thiocyanato)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(thiocyanato)prop-2-enoate involves the reactivity of its thiocyanato group and double bond. The thiocyanato group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These interactions enable the compound to modify other molecules and exert its effects in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(thiocyanato)prop-2-enoate is unique due to the presence of the thiocyanato group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

23011-90-7

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

IUPAC Name

methyl 3-thiocyanatoprop-2-enoate

InChI

InChI=1S/C5H5NO2S/c1-8-5(7)2-3-9-4-6/h2-3H,1H3

InChI Key

XXMBUYBSZUCZHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CSC#N

Origin of Product

United States

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